1,2-Dibromo-2-chloropentafluoropropane
Overview
Description
1,2-Dibromo-2-chloropentafluoropropane is a halogenated organic compound with the molecular formula C₃Br₂ClF₅ and a molecular weight of 326.29 g/mol . This compound is characterized by the presence of bromine, chlorine, and fluorine atoms, making it a highly reactive and versatile chemical used in various research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dibromo-2-chloropentafluoropropane can be synthesized through the halogenation of pentafluoropropane. The process typically involves the addition of bromine and chlorine to pentafluoropropane under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the halogenation process .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale halogenation reactors where pentafluoropropane is continuously fed into the reactor along with bromine and chlorine gases. The reaction is maintained at a specific temperature and pressure to ensure optimal yield and purity of the final product. The crude product is then purified through distillation or recrystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
1,2-Dibromo-2-chloropentafluoropropane undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form less halogenated derivatives using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidizing agents, such as potassium permanganate, can oxidize the compound to form corresponding carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.
Major Products Formed
Substitution: Formation of hydroxylated or aminated derivatives.
Reduction: Formation of partially halogenated alkanes.
Oxidation: Formation of carboxylic acids or ketones.
Scientific Research Applications
1,2-Dibromo-2-chloropentafluoropropane is used in various scientific research applications, including:
Biology: In studies involving halogenated compounds and their effects on biological systems.
Medicine: As a potential lead compound for the development of new pharmaceuticals with unique halogenated structures.
Industry: In the production of specialty chemicals and materials with specific properties imparted by the presence of bromine, chlorine, and fluorine atoms
Mechanism of Action
The mechanism of action of 1,2-Dibromo-2-chloropentafluoropropane involves its high reactivity due to the presence of multiple halogen atoms. These halogens can participate in various chemical reactions, such as nucleophilic substitution and electrophilic addition, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes .
Comparison with Similar Compounds
Similar Compounds
1,2-Dibromo-2-chlorotrifluoropropane: Similar structure but with fewer fluorine atoms.
1,2-Dibromo-2-chlorotetrafluoropropane: Similar structure with one less fluorine atom.
1,2-Dibromo-2-chloropentafluorobutane: Similar structure but with an additional carbon atom in the chain.
Uniqueness
1,2-Dibromo-2-chloropentafluoropropane is unique due to its specific combination of bromine, chlorine, and five fluorine atoms, which imparts distinct reactivity and properties compared to other halogenated compounds. This unique structure makes it valuable in specialized applications where specific halogenation patterns are required.
Properties
IUPAC Name |
1,2-dibromo-2-chloro-1,1,3,3,3-pentafluoropropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3Br2ClF5/c4-1(6,2(5,7)8)3(9,10)11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPPSQICIGVCHMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(C(F)(F)Br)(Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Br2ClF5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378503 | |
Record name | 1,2-Dibromo-2-chloropentafluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
661-93-8 | |
Record name | 1,2-Dibromo-2-chloropentafluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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